1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of chlorinated aromatic rings and a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multiple steps, including condensation, substitution, and cyclization reactions. The starting materials often include 2-chlorophenyl derivatives and quinazoline compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action for 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-(2-Chlorophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione include other quinazoline derivatives and pyrrolidine-2,5-dione compounds. These compounds share structural features but may differ in their specific functional groups or overall molecular architecture. The uniqueness of this compound lies in its combination of chlorinated aromatic rings and the sulfanyl linkage, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H15Cl2N3O2S |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(6-chloro-4-phenylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H15Cl2N3O2S/c25-15-10-11-18-16(12-15)22(14-6-2-1-3-7-14)28-24(27-18)32-20-13-21(30)29(23(20)31)19-9-5-4-8-17(19)26/h1-12,20H,13H2 |
InChI Key |
CBFCNOHAMHPADJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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